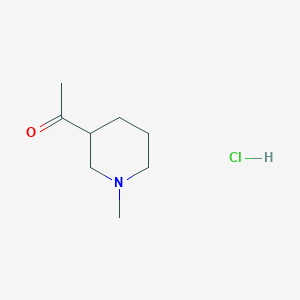
1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a derivative of piperidine, a heterocyclic organic compound . The compound is used in various chemical reactions and has potential applications in pharmaceuticals and other industries .
Molecular Structure Analysis
The InChI code for a similar compound, 1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, is 1S/C8H16N2O.ClH/c1-6-5-10 (7 (2)11)4-3-8 (6)9;/h6,8H,3-5,9H2,1-2H3;1H . This provides a basis for understanding the molecular structure of this compound.Scientific Research Applications
Occupational Exposure to Chlorinated Solvents
Research on occupational exposure to chlorinated aliphatic solvents, which include methanes, ethanes, and ethenes, has identified various adverse health effects such as central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. This area of study demonstrates the importance of understanding the health implications of chemical exposure in the workplace and highlights the need for further prospective biomarker studies to establish clear pathways from exposure to health outcomes (Ruder, 2006).
Endocrine Disruption by DDT and DDE
The review of the impact of DDT and DDE on reproductive and immune systems in humans and wildlife, including their action as endocrine disruptors and effects on mitochondrial function, underscores the complex interactions between environmental contaminants and biological systems. This research area reveals the intricate mechanisms by which chemicals can influence health at the cellular level (Burgos-Aceves et al., 2021).
Fate and Behavior of Parabens in Aquatic Environments
The review focusing on the occurrence, fate, and behavior of parabens in aquatic environments points to the environmental persistence of these widely used preservatives. Understanding the biodegradation pathways and environmental distribution of such compounds is crucial for assessing their ecological impact and developing strategies for mitigating pollution (Haman et al., 2015).
Crosslinked Poly(vinyl alcohol) Membranes
The crosslinking of poly(vinyl alcohol) for water treatment applications highlights the significance of chemical modifications for enhancing the functionality of materials used in environmental management. This research demonstrates the potential for chemical innovation to address practical challenges such as water purification and pollutant removal (Bolto et al., 2009).
properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8-4-3-5-9(2)6-8;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRDPLJLZOUYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)
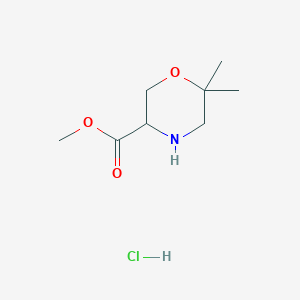
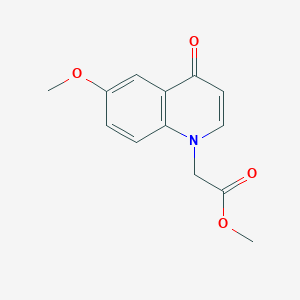

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

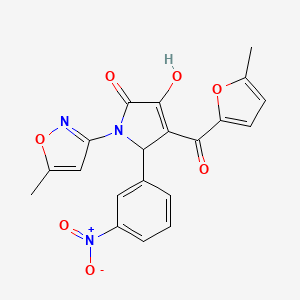

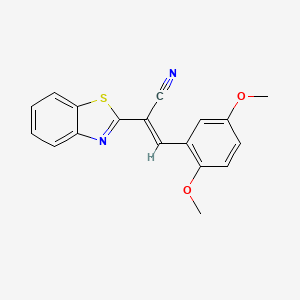
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2726642.png)